what is the chemical structure of N-(2-chloro-4,5-difluorophenyl)acetamide
what is the chemical structure of N-(2-chloro-4,5-difluorophenyl)acetamide
An In-Depth Technical Guide to N-(2-chloro-4,5-difluorophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of N-(2-chloro-4,5-difluorophenyl)acetamide, a halogenated aromatic amide of significant interest in synthetic chemistry. The document delineates its chemical identity, molecular structure, and core physicochemical properties. A detailed, mechanistically-grounded protocol for its synthesis via nucleophilic acyl substitution is presented, accompanied by a logical workflow diagram. The guide further explores its primary application as a chemical intermediate and a structural motif in the development of more complex molecules for pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this compound's characteristics and handling.
Chemical Identity and Physicochemical Properties
N-(2-chloro-4,5-difluorophenyl)acetamide is a substituted acetanilide, a class of compounds widely utilized as intermediates in organic synthesis. Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-(2-chloro-4,5-difluorophenyl)acetamide | [1] |
| CAS Number | 325-77-9 | [1][2] |
| Molecular Formula | C8H6ClF2NO | [1][2] |
| Molecular Weight | 205.59 g/mol | [1][2] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1F)F)Cl | Inferred from structure |
| InChI Key | Inferred from structure | Inferred from structure |
Molecular Structure
The molecular architecture of N-(2-chloro-4,5-difluorophenyl)acetamide consists of an acetamide functional group (-NHC(O)CH3) bonded to a di-fluoro, mono-chloro substituted phenyl ring. The substituents are arranged as follows:
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An acetamide group where the nitrogen atom is bonded to position 1 of the phenyl ring.
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A chloro group at position 2.
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Fluoro groups at positions 4 and 5.
This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and potential biological activity in derivative compounds.
Caption: 2D structure of N-(2-chloro-4,5-difluorophenyl)acetamide.
Synthesis and Mechanistic Insights
The synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide is most efficiently achieved through the N-acetylation of its corresponding aniline precursor, 2-chloro-4,5-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Choices
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Reactants : 2-chloro-4,5-difluoroaniline serves as the nucleophile, with its amino group attacking the electrophilic acetylating agent. Acetyl chloride is a common and highly reactive acetylating agent.
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Base : A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
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Solvent : An aprotic solvent like dichloromethane (DCM) or toluene is selected to dissolve the reactants without participating in the reaction.
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Temperature Control : The initial addition of acetyl chloride is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.
Step-by-Step Synthesis Protocol
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Preparation : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-4,5-difluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
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Cooling : Cool the reaction mixture to 0 °C using an ice bath.
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Reagent Addition : Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 15-30 minutes. Ensure the temperature does not rise significantly.
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Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.
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Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(2-chloro-4,5-difluorophenyl)acetamide.
Caption: General workflow for the synthesis of the target compound.
Applications and Research Context
N-(2-chloro-4,5-difluorophenyl)acetamide is primarily valued as a synthetic intermediate or building block . Its utility stems from the presence of multiple reactive sites and the unique electronic properties conferred by the halogen substituents.
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Pharmaceutical Scaffolding : Substituted acetanilides are common structural motifs in medicinal chemistry. This compound can serve as a precursor for more complex molecules with potential biological activities. For example, related N-(substituted phenyl)-acetamides are known intermediates for synthesizing derivatives with applications as diverse as antibacterial agents and enzyme inhibitors.[3][4] The chloro and fluoro substituents can modulate properties like lipophilicity, metabolic stability, and binding affinity of a final drug candidate.
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Agrochemicals and Materials Science : The halogenated phenylamide core is also found in various agrochemicals and advanced materials. The specific substitution pattern can be leveraged to fine-tune the properties of new herbicides, fungicides, or polymers.
While direct biological activity data for N-(2-chloro-4,5-difluorophenyl)acetamide is not widely published, its structural similarity to compounds with known bioactivity makes it a valuable starting point for library synthesis in drug discovery campaigns.
Safety and Handling
As with any laboratory chemical, N-(2-chloro-4,5-difluorophenyl)acetamide should be handled with appropriate care.[2]
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General Precautions : It should be treated as a substance with "unknown hazards and toxicity".[2] Handling should be restricted to trained personnel in a well-ventilated area, preferably within a fume hood.
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Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.
References
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Hoffman Fine Chemicals. CAS RN 325-77-9 | N-(2-Chloro-4,5-difluorophenyl)acetamide. [Link]
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NextSDS. 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide — Chemical Substance Information. [Link]
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NextSDS. 2-chloro-N-(2,4,5-trifluorophenyl)acetamide — Chemical Substance Information. [Link]
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Stenutz. N-(2,5-difluorophenyl)acetamide. [Link]
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Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]
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NIST. Acetamide, N-(2,4-difluorophenyl)-. [Link]
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NextSDS. 2-chloro-N-(3,5-difluorophenyl)acetamide — Chemical Substance Information. [Link]
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Premier Publishing. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]
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PubChemLite. 2-chloro-n-(2,5-difluorophenyl)acetamide. [Link]
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Molport. N-[4-(2-chloroacetyl)-2-fluorophenyl]acetamide. [Link]
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ResearchGate. 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]
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Chemsrc. CAS#:1334492-01-1 | 2-chloro-N-(2-chloro-5-fluorophenyl)acetamide. [Link]
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Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]
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precisionFDA. 2-CHLORO-N-(4-CHLOROPHENYL)ACETAMIDE. [Link]
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SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
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Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
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MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
